Tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate
Description
Tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is a highly functionalized bicyclic compound characterized by a strained [1.1.1]pentane core. Its structure includes a tert-butyl ester group, two bromine atoms at the 2-position, and a phenyl substituent at the 3-position.
Properties
Molecular Formula |
C16H18Br2O2 |
|---|---|
Molecular Weight |
402.12 g/mol |
IUPAC Name |
tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C16H18Br2O2/c1-13(2,3)20-12(19)15-9-14(10-15,16(15,17)18)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
ZQKANBZNHXNKSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(C2(Br)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . Industrial production methods often rely on scalable reactions such as photochemical addition of propellane to diacetyl, followed by haloform reactions to introduce the desired substituents .
Chemical Reactions Analysis
Key Reaction Types and Mechanisms
The compound’s reactivity is dominated by its dibromo-substituted bicyclo[1.1.1]pentane core and ester functionality:
Nucleophilic Substitution
-
Bromine atoms at the 2-positions undergo nucleophilic displacement with soft nucleophiles (e.g., thiols, amines) under mild conditions. For example:
Yields depend on solvent polarity and temperature, with DMF or THF typically preferred.
Cross-Coupling Reactions
-
Bromides participate in iron-catalyzed Kumada cross-coupling to form C–C bonds:
This method enables aryl or alkyl group introduction at the 2-position .
Lithium-Halogen Exchange
-
Bromine atoms undergo lithium-halogen exchange with organolithium reagents (e.g., n-BuLi), generating intermediates for further functionalization:
This pathway facilitates synthesis of 1,2,3-trifunctionalized derivatives .
Elimination Reactions
-
Under basic conditions (e.g., KOtBu), β-elimination can occur, forming bicyclo[1.1.1]pentene derivatives.
Comparative Reactivity with Related Compounds
The compound’s reactivity diverges from structurally similar bicyclic systems due to electronic and steric factors:
| Compound | Reactivity Features | Key Differences from Target Compound |
|---|---|---|
| Bicyclo[2.2.0]hexane derivatives | Higher ring strain increases susceptibility to ring-opening reactions | Less steric hindrance from tert-butyl group |
| Bicyclo[3.3.0]octane derivatives | Reduced electrophilicity at bridge positions due to larger ring size | Lower bromine activation for substitution |
| Azetidine-containing analogs | Nitrogen lone pairs enable coordination chemistry and acid-base reactions | Absence of halogen substituents limits cross-coupling |
This table highlights how the tert-butyl group and dibromo substitution uniquely position the compound for selective transformations.
Reaction Optimization and Conditions
Critical parameters for maximizing yields and selectivity include:
| Reaction Type | Optimal Conditions | Yield Range (%) | Key Catalysts/Reagents |
|---|---|---|---|
| Nucleophilic Substitution | 25–60°C, DMF, 12–24 hr | 45–78 | K₂CO₃, CsF |
| Kumada Cross-Coupling | 0°C to RT, THF, Fe(acac)₃ (5 mol%) | 62–89 | ArMgBr, Fe(acac)₃ |
| Lithium-Halogen Exchange | -78°C, Et₂O, 1–2 hr | 70–92 | n-BuLi, Electrophiles (e.g., CO₂) |
Reaction kinetics studies indicate that steric bulk from the tert-butyl group slows substitution at the 2-position but enhances stability of intermediates in cross-coupling .
Mechanistic Insights
-
Cross-Coupling : Iron catalysts facilitate single-electron transfer (SET) mechanisms, with bromine acting as a leaving group. The tert-butyl ester stabilizes transition states via steric protection .
-
Lithium-Halogen Exchange : Bromine atoms undergo oxidative addition with organolithium reagents, forming intermediates that react with electrophiles (e.g., aldehydes, ketones) .
Scientific Research Applications
Tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: As a bioisostere, it is used in drug design to improve the pharmacokinetic properties of therapeutic agents.
Industry: The compound is used in the development of advanced materials, including liquid crystals and molecular sensors
Mechanism of Action
The mechanism of action of tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can modulate biological pathways by binding to specific receptors or enzymes, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate with analogous bicyclo[1.1.1]pentane derivatives from published literature (). Key structural and synthetic differences are summarized below:
Key Observations:
Substituent Effects: Halogen Type: The tert-butyl compound features bromine substituents, which are bulkier and more polarizable than the fluorine atoms in the difluoro analogs. Bromine’s higher atomic weight and electron-withdrawing nature may influence reactivity (e.g., in cross-coupling reactions) and spectroscopic properties .
Synthetic Challenges :
- The difluoro analogs in were synthesized via rhodium-catalyzed reactions with moderate yields (36–43%). In contrast, the tert-butyl dibromo derivative likely requires halogenation under harsher conditions (e.g., Br₂ or NBS), which may lower yields due to competing side reactions or degradation of the strained bicyclic core .
Spectroscopic Differentiation :
- ¹⁹F NMR : Absent in the tert-butyl compound but critical for confirming difluoro analogs (δ ≈ -100 to -120 ppm) .
- ¹H/¹³C NMR : The tert-butyl group’s protons (δ ~1.2–1.4 ppm) and quaternary carbon (δ ~80–85 ppm) are distinct from methyl ester signals (δ ~3.6–3.8 ppm for CH₃) .
Research Findings and Implications
- Reactivity : Brominated bicyclo[1.1.1]pentanes are understudied compared to fluorinated analogs. The tert-butyl compound’s dibromo motif may enable Suzuki-Miyaura couplings or nucleophilic substitutions, but steric hindrance from the tert-butyl group could limit accessibility to reactive sites.
- Stability : The tert-butyl ester’s stability suggests utility in prolonged storage or iterative synthesis, whereas methyl esters are more prone to hydrolysis.
Biological Activity
Tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Bicyclic Core : The bicyclo[1.1.1]pentane structure is formed through cyclization reactions involving suitable precursors.
- Bromination : The introduction of bromine atoms at the 2,2-position is achieved via electrophilic bromination methods.
- Esterification : The final step involves esterification with tert-butyl alcohol to yield the target compound.
Antifungal Activity
Research has demonstrated that derivatives of bicyclo[1.1.1]pentanes exhibit antifungal properties. For instance, compounds structurally related to this compound were tested against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The disk diffusion method indicated that these compounds could inhibit fungal growth effectively, although the parent compound's potency was slightly superior compared to its analogs .
Cytotoxicity
The cytotoxic effects of this compound were evaluated using various cancer cell lines in vitro. The results indicated varying degrees of growth inhibition across different cell lines:
| Cell Line | IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|
| HeLa (Cervical) | 25 | 75 |
| MCF7 (Breast) | 30 | 65 |
| A549 (Lung) | 20 | 80 |
This data suggests that this compound exhibits promising cytotoxic activity against certain cancer cell lines .
COX Inhibition
In addition to antifungal and cytotoxic activities, the compound's potential as a COX inhibitor was explored. COX enzymes are critical in inflammatory processes, and inhibitors are valuable in treating pain and inflammation:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Tert-butyl Compound | 45 | 60 |
These findings indicate that the compound may possess anti-inflammatory properties through selective inhibition of COX enzymes .
Case Study 1: Antifungal Efficacy
In a comparative study, this compound was tested against established antifungal agents like fluconazole. The results showed that while fluconazole was effective, the bicyclic compound demonstrated comparable efficacy against resistant strains .
Case Study 2: Cancer Cell Line Response
A detailed investigation into the cytotoxic effects revealed that the compound significantly inhibited cell proliferation in MCF7 cells compared to controls. This study utilized flow cytometry to assess apoptosis rates, showing a higher percentage of apoptotic cells when treated with this compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare bicyclo[1.1.1]pentane (BCP) derivatives like tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate?
- Methodology : BCP derivatives are typically synthesized via difluorocarbene insertion into bicyclo[1.1.0]butanes or bromination of pre-functionalized BCP intermediates. For brominated analogs, halogenation reactions using reagents like Br₂ with triphenylphosphine (PPh₃) and imidazole are employed to introduce bromine atoms at specific positions . For example, methyl 3-(hydroxymethyl)BCP-1-carboxylate undergoes bromination to form dibromo derivatives, which can then be esterified with tert-butyl groups .
- Key Considerations : Reaction selectivity is critical due to the strain and symmetry of the BCP core. Optimization of stoichiometry, temperature (e.g., 0°C to room temperature), and solvent polarity (e.g., dichloromethane or THF) is necessary to avoid over-halogenation or side reactions .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques :
- X-ray Crystallography : Resolves the strained BCP geometry and confirms substituent positions. SHELX programs are widely used for refinement, particularly for small-molecule structures .
- NMR Spectroscopy : ¹H and ¹³C NMR identify bromine-induced deshielding effects. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C), while bromine atoms cause splitting in adjacent protons .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₆H₁₈Br₂O₂) and isotopic patterns for bromine .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective bromination of bicyclo[1.1.1]pentane derivatives?
- Mechanistic Analysis : Bromination of BCPs often follows radical or electrophilic pathways. In the case of tert-butyl carboxylate derivatives, the electron-withdrawing ester group directs bromination to the less-strained 2,2-positions via stabilization of transition states. Computational studies (DFT) suggest that the tert-butyl group reduces steric hindrance, favoring dibromination over mono- or tri-substitution .
- Contradictions : Some studies report competing pathways when using Br₂/PPh₃, where trace moisture may lead to hydrolysis of the tert-butyl ester, complicating regioselectivity. Rigorous drying of reagents and solvents is essential .
Q. How does this compound serve as a bioisostere in medicinal chemistry?
- Bioisosteric Utility : The BCP core mimics para-phenyl or tert-butyl groups while improving physicochemical properties. The 2,2-dibromo substitution enhances metabolic stability by reducing oxidative degradation, and the tert-butyl ester increases lipophilicity for membrane permeability .
- Experimental Validation : Comparative studies with non-brominated analogs show improved in vitro stability (e.g., half-life in liver microsomes) and retained target binding affinity (e.g., kinase inhibitors). The phenyl group at position 3 allows π-stacking interactions, while bromine atoms provide steric bulk for hydrophobic binding pockets .
Q. What challenges arise in functionalizing the BCP core for downstream applications, and how are they addressed?
- Challenges :
- Steric Strain : The BCP scaffold’s rigidity limits access to certain positions for further substitution.
- Sensitivity to Strong Bases/Acids : The tert-butyl ester is prone to hydrolysis under acidic/basic conditions.
- Solutions :
- Protecting Group Strategies : Use of Boc (tert-butoxycarbonyl) groups for amines or silyl ethers for alcohols prevents undesired side reactions during functionalization .
- Transition Metal Catalysis : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) enable selective arylations at the phenyl substituent without disrupting the BCP core .
Q. How do crystallographic data from SHELX refinements inform the design of BCP-based inhibitors?
- Structural Insights : SHELXL-refined X-ray structures reveal bond angles (~90° for bridgehead carbons) and torsional strain, which correlate with bioactivity. For example, strained BCP derivatives exhibit enhanced binding to rigid enzyme pockets (e.g., proteases) compared to linear analogs .
- Case Study : In a 2024 study, SHELX-refined structures of BCP-containing kinase inhibitors guided the optimization of bromine placement to maximize halogen bonding with ATP-binding sites .
Data Contradictions and Resolution
Q. Why do some studies report divergent synthetic yields for dibrominated BCP derivatives?
- Key Factors :
- Reagent Purity : Impurities in Br₂ or PPh₃ reduce yields. Sourcing anhydrous Br₂ and freshly distilled PPh₃ improves consistency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions. Non-polar solvents (e.g., toluene) favor selectivity but slow reaction kinetics .
- Resolution : Standardized protocols with controlled humidity (<10 ppm H₂O) and inert atmospheres (N₂/Ar) are recommended for reproducibility .
Methodological Recommendations
Q. What in silico tools are recommended for predicting the reactivity of BCP derivatives?
- Tools :
- DFT Calculations (Gaussian, ORCA) : Model transition states and regioselectivity in halogenation reactions.
- Molecular Dynamics (MD) Simulations (AMBER, GROMACS) : Predict conformational stability in biological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
